5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene
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Overview
Description
5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the methyl group at the 5-position and the sulfonyl group at the 2-position. The benzylpiperazinyl moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The benzylpiperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Altered functional groups, potentially leading to different thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with a methyl group at the 2-position.
5-Benzylthiophene: Contains a benzyl group at the 5-position, similar to the benzylpiperazinyl group in the target compound.
2-Sulfonylthiophene: Features a sulfonyl group at the 2-position, similar to the target compound.
Uniqueness
5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-7-8-16(21-14)22(19,20)18-11-9-17(10-12-18)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASLTPGJWSEEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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